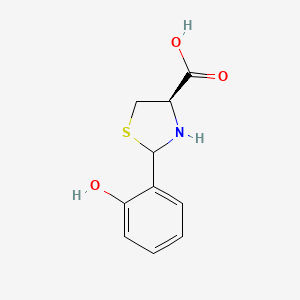

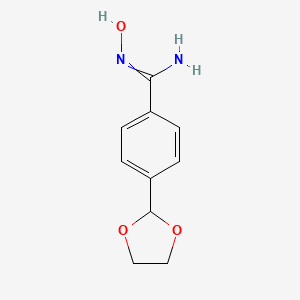

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

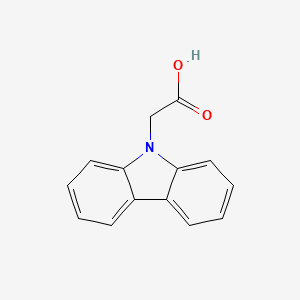

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

1,3-Thiazolidin-4-ones Development and Pharmacological Importance

The synthesis of 1,3-thiazolidin-4-one and its analogs, including derivatives like glitazones and rhodanines, has been explored since the mid-nineteenth century. These compounds have shown significant pharmacological potential, including anticancer, antimicrobial, and antidiabetic activities. Advanced synthesis methodologies, including green chemistry approaches, have been developed to enhance their structural and biological properties. The environmental and sustainable aspects of these syntheses are highlighted, reflecting the shift towards more eco-friendly chemical practices (Santos, Jones Junior, & Silva, 2018).

QSAR Studies and Anticancer Activity

Biologically Active 4-Thiazolidinones QSAR and Anticancer Potential

4-Thiazolidinone derivatives have been recognized for their broad biological activities, including anticancer effects. QSAR studies emphasize the relationship between structure and biological activity, aiding in the design of new drugs. Non-linear approaches such as Gaussian processes have been applied to identify key structural features for anticancer activity, suggesting the importance of certain functional groups in enhancing biological interactions (Devinyak, Zimenkovsky, & Lesyk, 2013).

Antioxidant and Microbiological Activity

Carboxylic Acids Structural Influence on Bioactivity

Research on natural carboxylic acids has revealed their significant antioxidant and antimicrobial properties. Structural differences, such as the number of hydroxyl groups and conjugated bonds, directly influence their bioactivity. This insight is crucial for the synthesis of novel compounds with enhanced biological functions, potentially including derivatives of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).

Green Synthesis and Environmental Impact

Sustainable Chemistry Thiazolidine Derivatives and Green Synthesis

The synthesis of thiazolidine derivatives through green chemistry principles has been explored to minimize environmental impact and enhance the sustainability of chemical processes. This approach aligns with the growing emphasis on eco-friendly methodologies in the synthesis of pharmacologically active compounds, potentially including this compound derivatives (Sahiba et al., 2020).

Properties

IUPAC Name |

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAUAYLVDHNFBF-JAVCKPHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)